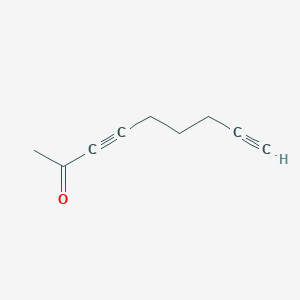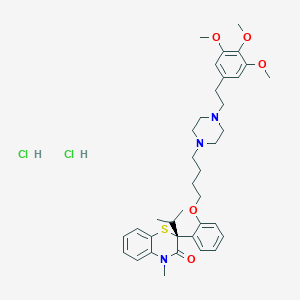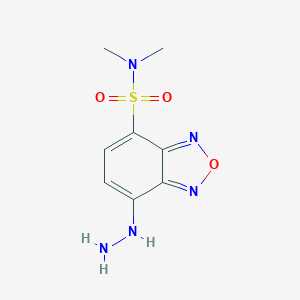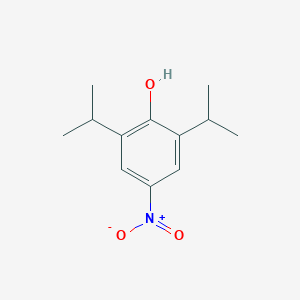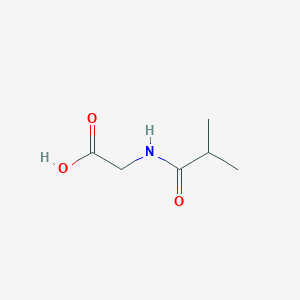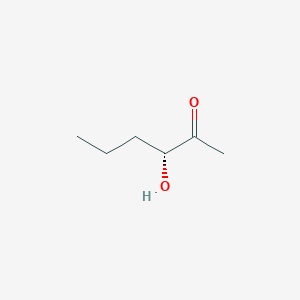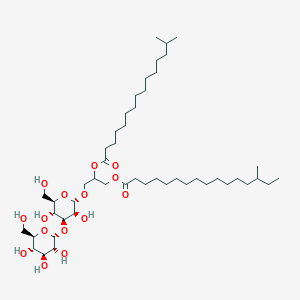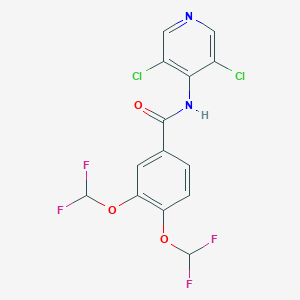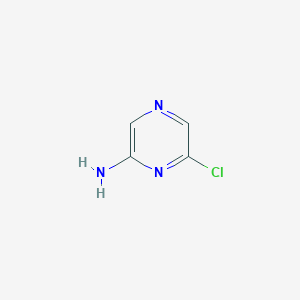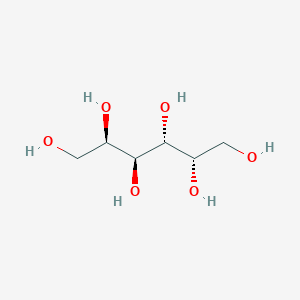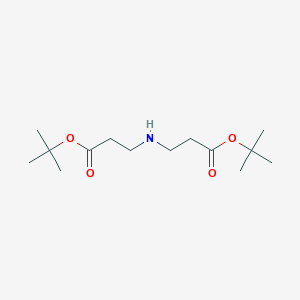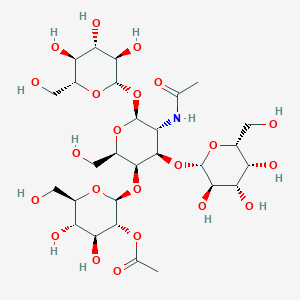
Capsular polysaccharide K49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsular polysaccharide K49 is a type of bacterial polysaccharide that is commonly found in Klebsiella pneumoniae. It is a complex molecule that plays a crucial role in the virulence and pathogenesis of this bacterium. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of K49 polysaccharides in scientific research.
Mecanismo De Acción
The exact mechanism of action of capsular polysaccharide K49 is not yet fully understood. However, it is believed to play a key role in the ability of Klebsiella pneumoniae to evade the immune system and cause disease. K49 polysaccharides are thought to interact with various immune cells and molecules, leading to the suppression of immune responses and the promotion of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Capsular polysaccharide K49 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, promote bacterial growth, and interact with various host cells and molecules. In addition, K49 polysaccharides have been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capsular polysaccharide K49 has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to modulate immune responses, making it a useful tool for studying the immune system and developing new vaccines and immunotherapies. However, the complex nature of K49 polysaccharides can make them difficult to work with, and their variability between different strains of bacteria can make it challenging to obtain consistent results.
Direcciones Futuras
There are several future directions for research on capsular polysaccharide K49. One area of focus is the development of new methods for synthesizing and purifying K49 polysaccharides, which could lead to more consistent and reliable results in lab experiments. Another area of interest is the use of K49 polysaccharides as vaccine adjuvants, which could enhance the effectiveness of existing vaccines and lead to the development of new vaccines for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of K49 polysaccharides and their potential therapeutic applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of capsular polysaccharide K49 is a complex process that involves multiple steps. It is typically produced through fermentation of the Klebsiella pneumoniae bacteria, followed by purification and extraction of the polysaccharide. The exact method of synthesis can vary depending on the specific strain of bacteria and the desired properties of the polysaccharide.
Aplicaciones Científicas De Investigación
Capsular polysaccharide K49 has been the subject of numerous scientific studies in recent years. It has been found to have a wide range of potential applications in fields such as immunology, microbiology, and biochemistry. Some of the most promising applications of K49 polysaccharides include their use as vaccine adjuvants, diagnostic tools, and therapeutic agents.
Propiedades
Número CAS |
130787-82-5 |
|---|---|
Nombre del producto |
Capsular polysaccharide K49 |
Fórmula molecular |
C28H47NO22 |
Peso molecular |
749.7 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
Clave InChI |
SLDLVKIBSJOGAT-ZAJOLMIISA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
Sinónimos |
capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



